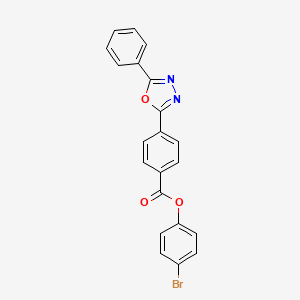
4-Bromophenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate: is a heterocyclic compound with the following chemical structure:
C8H5BrN2O2
It belongs to the oxadiazole family, which is known for its diverse biological activities. Oxadiazoles have been reported to exhibit anti-inflammatory, antibacterial, antiviral, and antifungal properties . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthesis:: The compound can be synthesized through the following steps:
- Reaction of 4-Bromophenylacetic acid and 3-nitrobenzoic acid with semicarbazide in the presence of phosphorus oxychloride yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine (Compound 1) and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine (Compound 2).
- Acylation of the amino group of Compounds 1 and 2 with various acid chlorides produces acylated derivatives (Compounds 3–8).
- Cyclization of acetamides (Compounds 7 and 8) with ammonium thiocyanate leads to thiazolidinones (Compounds 9 and 10).
- Coupling of chloroacetamide (Compound 7) with mercaptothiazoles results in coupled heterocyclic derivatives (Compounds 11 and 12).
- Coupling of amino-oxadiazole 1 with N-Boc-glycine and N-Boc-phenylalanine forms Compounds 16 and 17, respectively.
Analyse Chemischer Reaktionen
Reactions:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each transformation. Major products formed from these reactions depend on the reaction type and substituents.
Wissenschaftliche Forschungsanwendungen
Applications::
4-Bromophenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate: finds applications in:
- Medicinal chemistry: Potential drug development due to its diverse biological activities.
- Industry: As a precursor for synthesizing other compounds.
Wirkmechanismus
Mechanism:: The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
Uniqueness::
Eigenschaften
Molekularformel |
C21H13BrN2O3 |
|---|---|
Molekulargewicht |
421.2 g/mol |
IUPAC-Name |
(4-bromophenyl) 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C21H13BrN2O3/c22-17-10-12-18(13-11-17)26-21(25)16-8-6-15(7-9-16)20-24-23-19(27-20)14-4-2-1-3-5-14/h1-13H |
InChI-Schlüssel |
PVDCXHNRYDEBPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diazatricyclo[3.3.1.1(3,7)]decane, 2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-](/img/structure/B10869145.png)
![1-[(4-bromophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B10869150.png)
![N-{methyl[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}thiophene-2-carboxamide](/img/structure/B10869156.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B10869165.png)

![1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10869167.png)
![5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10869176.png)
![methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869183.png)
![4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B10869196.png)
![8-(1,4,5,7-Tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline](/img/structure/B10869201.png)
![(4Z)-4-(1-{[2-(1H-imidazol-5-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869202.png)
![2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}ethyl phenylcarbamate](/img/structure/B10869210.png)
![5-(4-ethoxyphenyl)-3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B10869218.png)
![2-{3-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10869219.png)
